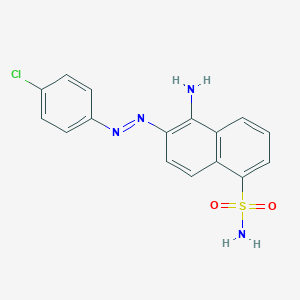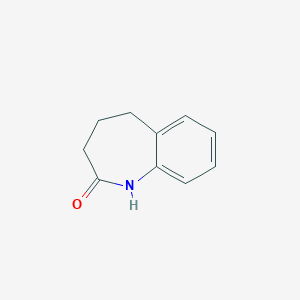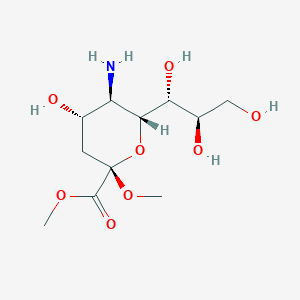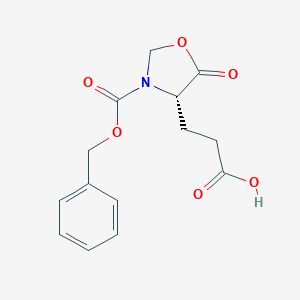
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves strategic organic synthesis methodologies. For instance, Tomasini et al. (2003) explored the synthesis of homo-oligomers of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate, which share structural similarities with (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, highlighting the use of IR, 1H NMR, and CD techniques along with DFT computational modeling to investigate their three-dimensional structures (Tomasini et al., 2003).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives has been extensively analyzed using various spectroscopic and computational techniques. These analyses reveal that these compounds can adopt specific conformations stabilized by intramolecular interactions, such as hydrogen bonds, which are critical for their potential applications in designing foldamers and other molecular architectures (Tomasini et al., 2003).
Chemical Reactions and Properties
The reactivity of oxazolidine derivatives, including those similar to (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, is characterized by their participation in various chemical reactions. These compounds can serve as intermediates for synthesizing a wide range of functionalized aromatic compounds, demonstrating their versatility in organic synthesis (Nakamura et al., 2003).
Applications De Recherche Scientifique
Inhibition of Prolidase
- Application Summary: N-Benzyloxycarbonyl-L-proline is a potent inhibitor of prolidase , a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
- Results or Outcomes: The inhibition of prolidase by this compound can help researchers understand the role of prolidase in various biological processes .
Synthesis of N-(L-Prolyl)-β-alanine
- Application Summary: N-Benzyloxycarbonyl-L-proline is used in the synthesis of N-(L-Prolyl)-β-alanine , a derivative of the naturally occurring beta amino acid β-Alanine .
- Results or Outcomes: The successful synthesis of N-(L-Prolyl)-β-alanine from this compound can be used in further research and applications .
Production of Propionic Acid from Lactic Acid
- Application Summary: Propionic acid, a valuable chemical widely used in the food and feed industry, can be produced from bio-based lactic acid . This process is challenging due to the high activation energy of the hydroxyl group at the α position of the carboxyl group .
- Methods of Application: A metal-free catalytic system using NaI as the catalyst is reported for the highly selective transformation of bio-based lactic acid to propionic acid .
- Results or Outcomes: Under optimal reaction conditions, a >99% yield of propionic acid can be obtained from lactic acid .
Propionic Acid Production from Whey Lactose
- Application Summary: Whey lactose, a major by-product of the cheese and casein manufacturing industry, can be used for propionic acid production .
- Methods of Application: Propionibacterium acidipropionici is used in a fed-batch fermentation approach with whey lactose as the raw material .
- Results or Outcomes: The maximum concentration of propionic acid reached 135 ± 6.5 g L −1, which is among the highest propionic acid concentration ever produced in the traditional fermentation process .
Use as a Protecting Group in Organic Chemistry
- Application Summary: The benzyloxycarbonyl group, which is part of the compound you mentioned, is often used as a protecting group in organic chemistry .
- Methods of Application: The benzyloxycarbonyl group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
- Results or Outcomes: The use of the benzyloxycarbonyl group as a protecting group can help chemists control the outcomes of their reactions .
Synthesis of Other Compounds
- Application Summary: Compounds similar to the one you mentioned, such as N-Benzyloxycarbonyl-L-proline, are used in the synthesis of other compounds .
- Methods of Application: The exact methods of application are not specified in the sources, but typically, this compound would be used as a starting material in a chemical reaction to produce other compounds .
- Results or Outcomes: The successful synthesis of other compounds from this compound can be used in further research and applications .
Safety And Hazards
The safety and hazards of propionic acid and its derivatives depend on the specific compound and its concentration. For instance, propionic acid is used as a preservative in food products due to its inhibitory effect on microorganisms4. However, the maximum safe level of propionic acid varies depending on the species6.
Orientations Futures
The future directions in the study and application of propionic acid and its derivatives could involve further exploration of their synthesis processes23, their potential applications in various industries, and their safety and environmental impact78.
Propriétés
IUPAC Name |
3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOCGDFDOZVEKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350847 | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
CAS RN |
23632-67-9 | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

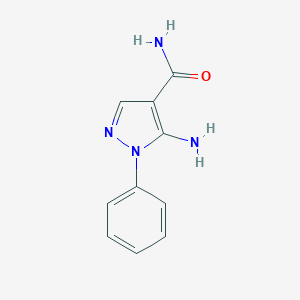
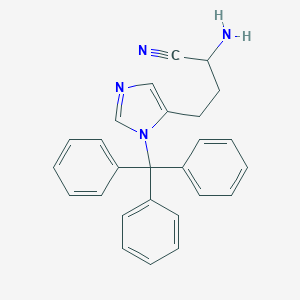
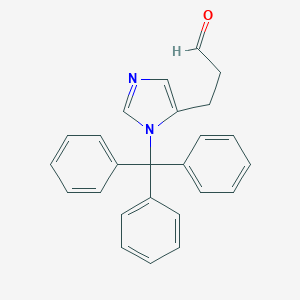
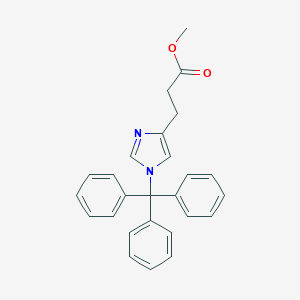
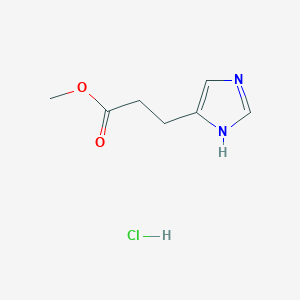
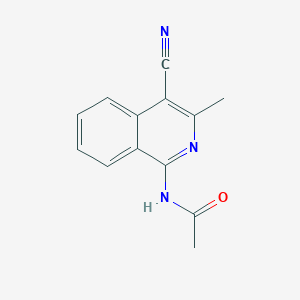
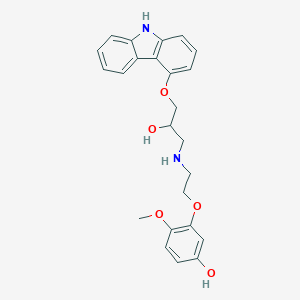
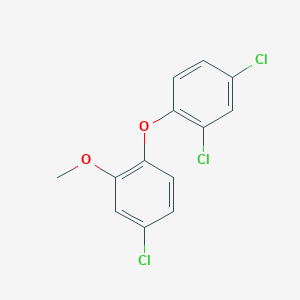
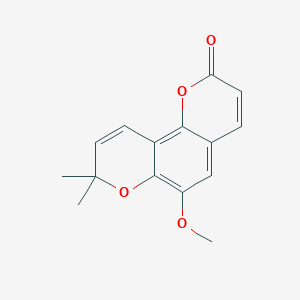
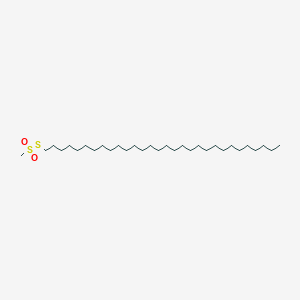
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
